Ethyl 4-bromo-3-oxo-2-phenylbutanoate

Catalog No.
S14234864
CAS No.
M.F
C12H13BrO3
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-bromo-3-oxo-2-phenylbutanoate

Product Name

Ethyl 4-bromo-3-oxo-2-phenylbutanoate

IUPAC Name

ethyl 4-bromo-3-oxo-2-phenylbutanoate

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C12H13BrO3/c1-2-16-12(15)11(10(14)8-13)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3

InChI Key

GAXPURVAVRYCEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(=O)CBr

Ethyl 4-bromo-3-oxo-2-phenylbutanoate is an organic compound characterized by its ester functional group and a bromine atom attached to the fourth carbon of a butanoate chain. Its molecular formula is C12H13BrO3, and it is known for its distinctive reactivity due to the presence of both a bromine atom and a carbonyl group. This compound is often utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines, leading to derivatives like ethyl 4-hydroxy-3-oxo-2-phenylbutanoate or ethyl 4-amino-3-oxo-2-phenylbutanoate.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding compounds such as ethyl 4-bromo-3-hydroxy-2-phenylbutanoate.
  • Oxidation Reactions: The phenyl group can undergo oxidation, resulting in phenolic derivatives such as ethyl 4-bromo-3-oxo-2-phenylbenzoate.

These reactions highlight the compound's versatility in synthetic chemistry .

Research has indicated that ethyl 4-bromo-3-oxo-2-phenylbutanoate may possess biological activities, including potential antimicrobial and anticancer properties. Studies suggest that its mechanism of action may involve inhibition of specific enzymes by forming covalent bonds with active site residues, which is facilitated by the bromine atom and carbonyl group . This interaction could make it a candidate for further investigation in drug development.

The synthesis of ethyl 4-bromo-3-oxo-2-phenylbutanoate can be achieved through several methods:

  • Bromination of Ethyl 3-Oxo-4-Phenylbutanoate: This method involves using bromine or N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform. The reaction conditions are optimized to enhance yield and purity.
  • Industrial Production: Large-scale production often employs controlled bromination processes, adjusting temperature, reaction time, and reagent concentrations to maximize efficiency .

Ethyl 4-bromo-3-oxo-2-phenylbutanoate serves various applications in scientific research and industry:

  • Organic Synthesis: It is used as an intermediate for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
  • Biological Research: Investigated for its potential biological activities, it may serve as a lead compound in drug discovery targeting specific enzymes or receptors.
  • Industrial Chemistry: Utilized in the production of specialty chemicals and materials .

Studies on ethyl 4-bromo-3-oxo-2-phenylbutanoate have focused on its interactions with molecular targets. Its ability to form stable complexes with enzymes suggests potential applications in enzyme inhibition strategies. Understanding these interactions can provide insights into its biological activity and therapeutic potential .

Ethyl 4-bromo-3-oxo-2-phenylbutanoate can be compared with several similar compounds that share structural features but differ in reactivity and applications:

Compound NameKey FeaturesUnique Aspects
Ethyl 3-Oxo-4-PhenylbutanoateLacks bromine; used as a synthetic intermediateLess reactive due to absence of halogen
Ethyl 2-Oxo-4-PhenylbutyrateDifferent position of carbonyl groupAffects reactivity and applications
Ethyl 4-Hydroxy-3-Oxo-2-PhenylbutanoateContains hydroxyl instead of bromineDifferent chemical properties and uses
Ethyl 3-Bromo-2-Oxo-4-PhenylbutanoateSimilar structure with different substitutionUsed in electron microscopy research

These comparisons illustrate the unique reactivity and versatility of ethyl 4-bromo-3-oxo-2-phenylbutanoate within various chemical and biological contexts .

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

284.00481 g/mol

Monoisotopic Mass

284.00481 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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